Epigenetic Target Selectivity: SMYD2 vs. SMYD3 Inhibition Potential
The compound is disclosed in Epizyme's patent family as a substituted pyrrolidine carboxamide designed for SMYD protein inhibition [1]. While exact IC50 values for this specific compound are not publicly disclosed, the patent's representative compounds show that the presence of a 3-cyanopyridine and a tert-butyl group are structural determinants for achieving single-digit nanomolar potency against SMYD3 with significant selectivity over SMYD2 [1]. In contrast, the N-cyclopropyl analog (CAS 2877703-16-5) is reported in the same series but with lesser potency, highlighting the importance of the tert-butyl group . Procurement of 2640842-34-6 is therefore essential for experiments requiring the maximal potency and selectivity profile conferred by this exact substitution pattern.
| Evidence Dimension | SMYD3 inhibitory activity (class-level potency range) |
|---|---|
| Target Compound Data | Potent (inferred single-digit nM IC50 from patent SAR) |
| Comparator Or Baseline | N-cyclopropyl analog CAS 2877703-16-5: reduced potency (exact value not disclosed, but structurally de-prioritized in patent hierarchy) |
| Quantified Difference | N-tert-butyl > N-cyclopropyl in potency (qualitative SAR trend) |
| Conditions | In vitro SMYD3 enzymatic assay (patent-specified conditions) |
Why This Matters
For chemical biology studies where SMYD3-selective inhibition is required, using a less potent analog can result in incomplete target engagement and confounded phenotypes.
- [1] Epizyme, Inc. Substituted Pyrrolidine Carboxamide Compounds. U.S. Patent US20170247326A1, published August 31, 2017. View Source
